molecular formula C19H15BrN4O B3001030 3-(4-bromophenyl)-5-[3-(3,4-dimethylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole CAS No. 1239470-76-8

3-(4-bromophenyl)-5-[3-(3,4-dimethylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole

Cat. No.: B3001030
CAS No.: 1239470-76-8
M. Wt: 395.26
InChI Key: IXDPMGPCOREELI-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-5-[3-(3,4-dimethylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a 4-bromophenyl group at position 3 and a pyrazole ring bearing a 3,4-dimethylphenyl substituent at position 5. The 1,2,4-oxadiazole scaffold is known for its metabolic stability and versatility in medicinal chemistry, often serving as a bioisostere for ester or amide functionalities .

Properties

CAS No.

1239470-76-8

Molecular Formula

C19H15BrN4O

Molecular Weight

395.26

IUPAC Name

3-(4-bromophenyl)-5-[3-(3,4-dimethylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole

InChI

InChI=1S/C19H15BrN4O/c1-11-3-4-14(9-12(11)2)16-10-17(23-22-16)19-21-18(24-25-19)13-5-7-15(20)8-6-13/h3-10H,1-2H3,(H,22,23)

InChI Key

IXDPMGPCOREELI-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C2=NNC(=C2)C3=NC(=NO3)C4=CC=C(C=C4)Br)C

solubility

not available

Origin of Product

United States

Biological Activity

The compound 3-(4-bromophenyl)-5-[3-(3,4-dimethylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole is a member of the oxadiazole family, known for its diverse biological activities. This article explores its synthesis, biological activities, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of 3-(4-bromophenyl)-5-[3-(3,4-dimethylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole typically involves the cyclocondensation of appropriate hydrazines with 1,3-diketones or their derivatives. The reaction conditions often include the use of solvents like ethanol and catalysts such as sulfuric acid to facilitate the formation of the oxadiazole ring .

Biological Activity Overview

Compounds containing the oxadiazole moiety exhibit a wide range of biological activities including:

  • Anticancer : Many derivatives show significant cytotoxic effects against various cancer cell lines.
  • Antimicrobial : Exhibits activity against bacteria and fungi.
  • Anti-inflammatory : Potential to reduce inflammation markers.
  • Antiparasitic : Effective against certain parasitic infections.

Table 1: Biological Activities of Oxadiazole Derivatives

Activity TypeExample ActivityReference
AnticancerInhibitory effects on multiple cancer lines
AntimicrobialBroad-spectrum activity
Anti-inflammatoryReduced COX enzyme activity
AntiparasiticEffective against specific parasites

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of oxadiazole derivatives, including the compound . It demonstrated IC50 values indicating potent activity against various cancer cell lines such as HCT-116 (colon cancer) and PC-3 (prostate cancer). Specifically, derivatives exhibited IC50 values ranging from 0.670.67 µM to 0.870.87 µM against these cell lines .

Case Study 2: Mechanistic Insights

Research into the mechanism of action revealed that oxadiazole derivatives can inhibit key enzymes involved in cancer progression. For instance, compounds showed significant inhibition of histone deacetylases (HDAC) and carbonic anhydrases (CA), which are crucial in tumor growth and metastasis .

Research Findings

Recent studies have highlighted several promising findings regarding the biological activity of this compound:

  • Cytotoxicity : The compound has shown effective cytotoxicity against a panel of cancer cell lines with varying degrees of sensitivity.
  • Enzyme Inhibition : It exhibits inhibitory effects on enzymes like HDAC and COX, which are implicated in cancer and inflammatory diseases.
  • Structure-Activity Relationship (SAR) : Modifications on the pyrazole and oxadiazole rings significantly influence biological activity, suggesting that further structural optimization could enhance efficacy .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Reported Activities

Compound Structure Oxadiazole Type Key Substituents Biological Activity/Notes Reference
2-[3-(4-Bromophenyl)propan-3-one]-5-(4-chlorophenyl)-1,3,4-oxadiazole 1,3,4 4-Bromophenyl, 4-chlorophenyl 59.5% anti-inflammatory activity (20 mg/kg)
2-[3-(4-Bromophenyl)propan-3-one]-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole 1,3,4 4-Bromophenyl, 3,4-dimethoxyphenyl 61.9% anti-inflammatory activity (20 mg/kg)
3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole 1,2,4 3,4-Dichlorophenyl, indole MAO-B inhibition (recombinant human enzymes)
5-(3-Cyclopropyl-1H-pyrazol-5-yl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole 1,2,4 Trifluoromethylphenyl, cyclopropylpyrazole N/A (structural emphasis on electronic effects)
3-(4-Chlorophenyl)-5-(3-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole 1,2,4 4-Chlorophenyl, phenylpyrazole Supplier-listed; no activity data
3-(4-Bromophenyl)-5-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole 1,2,4 4-Bromophenyl, 3,5-dimethoxyphenyl ChEBI-listed; solubility implications

Key Observations:

Oxadiazole Isomerism: 1,3,4-Oxadiazoles (e.g., ) exhibit notable anti-inflammatory activity, whereas 1,2,4-oxadiazoles (e.g., ) are explored for enzyme inhibition and electronic modulation. The target compound’s 1,2,4-oxadiazole core may favor stability over 1,3,4 isomers but requires validation for specific applications .

Substituent Effects: Halogenated Phenyl Groups: Bromophenyl (target compound) vs. chlorophenyl (): Bromine’s larger atomic radius and polarizability may enhance hydrophobic interactions but increase toxicity risks compared to chlorine . Electron-Withdrawing Groups: Trifluoromethyl () vs. bromine: The CF₃ group’s strong electron-withdrawing nature could alter binding affinity compared to bromophenyl’s moderate electronegativity .

Biological Activity Trends: Anti-inflammatory 1,3,4-oxadiazoles () achieve ~60% activity at 20 mg/kg, suggesting that the target compound’s 1,2,4 scaffold might require structural optimization to match this efficacy.

Key Observations:

  • Safety : Bromophenyl-containing compounds (e.g., ) are associated with inhalation and dermal toxicity, suggesting the need for careful handling of the target compound .

Q & A

Basic Research Question

Q: What are the standard synthetic routes for preparing 3-(4-bromophenyl)-5-[3-(3,4-dimethylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole? A: The synthesis typically involves cyclization reactions to form the 1,2,4-oxadiazole core. Key steps include:

  • Cyclization with POCl₃ : Substituted benzoic acid hydrazides are treated with POCl₃ at 120°C to form the oxadiazole ring .
  • Vilsmeier–Haack Reaction : Used for formylating pyrazole intermediates, enabling subsequent cyclization .
  • Regioselective Coupling : Ensures correct positioning of substituents on the pyrazole and oxadiazole rings .
    Critical Parameters : Reaction temperature, solvent polarity, and stoichiometric control of POCl₃ to avoid side products.

Basic Research Question

Q: How is the structural characterization of this compound performed? A:

  • X-ray Diffraction (XRD) : Resolves crystal packing and bond angles (e.g., dihedral angles between aromatic rings) .
  • Spectroscopy :
    • IR : Confirms carbonyl (C=O) and C-N stretching in oxadiazole (1650–1700 cm⁻¹) .
    • ¹H/¹³C NMR : Identifies substituent environments (e.g., bromophenyl protons at δ 7.2–7.8 ppm) .
      Data Interpretation : Compare experimental XRD data with computational models (e.g., DFT) to validate geometry .

Basic Research Question

Q: What preliminary biological activities have been reported for this compound? A:

  • Antimicrobial Activity : Screened against Gram-positive bacteria (e.g., S. aureus) with MIC values ≤ 8 µg/mL .
  • Anticancer Potential : Inhibits tubulin polymerization (IC₅₀ ~2.5 µM) in sea urchin embryo assays .
  • σ Receptor Antagonism : Binds to σ₁ receptors (Ki ~15 nM), relevant for neurological disorders .
    Assay Conditions : Use polar solvents (e.g., DMSO) for solubility, and validate via dose-response curves .

Advanced Research Question

Q: How do substituent modifications influence bioactivity? (Structure-Activity Relationship, SAR) A:

Substituent Impact on Activity Reference
4-Bromophenyl Enhances σ₁ receptor binding via halogen bonding .
3,4-Dimethylphenyl Increases lipophilicity, improving membrane permeability .
Pyrazole N-H Critical for hydrogen bonding with tubulin’s β-subunit .
Methodology : Synthesize analogs via Suzuki coupling or amide substitution, then test in receptor-binding assays .

Advanced Research Question

Q: What computational strategies are used to predict binding modes? A:

  • Molecular Docking : Simulate interactions with σ₁ receptors (PDB: 6DK1) or tubulin (PDB: 1SA0) .
  • MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories .
    Key Findings : The oxadiazole core anchors in hydrophobic pockets, while bromophenyl engages in π-π stacking .

Advanced Research Question

Q: How to resolve contradictions in biological data across studies? A:

  • Assay Variability : Normalize results using positive controls (e.g., colchicine for tubulin assays) .
  • Solvent Effects : DMSO >5% can denature proteins; use lower concentrations or alternative solvents .
  • Substituent Batch Differences : Verify purity via HPLC (>95%) and characterize intermediates .
    Case Study : Discrepancies in σ₁ receptor Ki values may stem from radioligand choice (e.g., [³H]DTG vs. [³H]pentazocine) .

Advanced Research Question

Q: What are the challenges in optimizing solubility without compromising activity? A:

  • Strategies :
    • Introduce polar groups (e.g., methoxy) on phenyl rings .
    • Use co-solvents (PEG-400) for in vivo studies .
  • Trade-offs : Increased polarity may reduce blood-brain barrier penetration for neurological targets .
    Validation : Measure logP (target: 2–4) and conduct kinetic solubility assays .

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